

physical and chemical properties of 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-3-fluorobenzonitrile

Cat. No.: B012288

[Get Quote](#)

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzonitrile Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2][3]} **4-(Bromomethyl)-3-fluorobenzonitrile**, a trifunctional chemical entity, stands out as a particularly valuable building block for synthetic chemists.^[1] Its structure, featuring a reactive bromomethyl group, a versatile nitrile moiety, and an electron-withdrawing fluorine atom on the aromatic ring, allows for a diverse range of chemical transformations.^{[1][4]} This guide provides an in-depth exploration of the physical and chemical properties of **4-(Bromomethyl)-3-fluorobenzonitrile**, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Properties

A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-3-fluorobenzonitrile

Property	Value	Source(s)
CAS Number	105942-09-4	[5][6][7][8][9][10][11]
Molecular Formula	C ₈ H ₅ BrFN	[5][7][8][9][11][12]
Molecular Weight	214.03 - 214.04 g/mol	[1][5][6][9][10][12][13]
Appearance	White to yellow to orange powder/crystal	[10][12]
Melting Point	75 - 79 °C	[12][13]
Boiling Point	276.4 °C at 760 mmHg (Predicted)	[11][13]
Purity	≥ 97%	[6][12]
Storage	Room temperature, in a dark, dry place.[5][11] Recommended <15°C.[10] Some suppliers recommend 2-8°C.[12]	
SMILES	N#CC1=CC=C(CBr)C(F)=C1	[5][9]
InChI Key	ZESZAIOGACKOMB-UHFFFAOYSA-N	[1][6][9][11]

Spectral Data Analysis

While specific spectral data for **4-(Bromomethyl)-3-fluorobenzonitrile** is not readily available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display complex splitting patterns due

to the influence of both the fluorine and the other substituents. The benzylic protons (-CH₂Br) would appear as a singlet, typically in the range of 4.5-5.0 ppm.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the downfield region (around 115-120 ppm). The carbon attached to the fluorine would show a large one-bond coupling constant (¹J C-F).
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. [14] Aromatic C-H and C=C stretching bands would also be present. The C-Br stretching frequency would be observed in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis and Reactivity

The synthetic utility of **4-(Bromomethyl)-3-fluorobenzonitrile** stems from the distinct reactivity of its functional groups.

Established Synthetic Route

The most common method for preparing **4-(Bromomethyl)-3-fluorobenzonitrile** is through the radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This reaction specifically targets the methyl group for halogenation.

[Click to download full resolution via product page](#)

Causality Behind Experimental Choices:

- N-Bromosuccinimide (NBS): NBS is the preferred brominating agent as it provides a low, constant concentration of bromine (Br₂) during the reaction, which minimizes side reactions like aromatic ring bromination.[1]

- Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate the free-radical chain reaction upon heating or exposure to light.[1]
- Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used to facilitate the radical reaction.[1]

Key Chemical Transformations

The trifunctional nature of **4-(Bromomethyl)-3-fluorobenzonitrile** allows for a variety of subsequent chemical modifications:

- Nucleophilic Substitution: The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions. This allows for the introduction of the 2-fluoro-4-cyanobenzyl moiety into a wide range of molecules.[1][4]
- Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[1]

[Click to download full resolution via product page](#)

Applications in Research and Development

The unique structural features of **4-(Bromomethyl)-3-fluorobenzonitrile** make it a valuable intermediate in several areas of chemical research.

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[1][4][12] It has been utilized in the development of:

- Anti-cancer agents[1][12]
- Atypical antipsychotic agents[1]

- Aldosterone synthase inhibitors[1]
- Dipeptidyl peptidase IV (DPPIV) inhibitors[1]

Materials Science

In materials science, **4-(Bromomethyl)-3-fluorobenzonitrile** is used to modify the properties of polymers and other materials.[1][12] Grafting this compound onto polymer backbones can introduce fluorobenzonitrile groups, which can alter the polymer's thermal stability, solubility, and surface properties.[1]

Safety and Handling

4-(Bromomethyl)-3-fluorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

Hazard	Description
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed.[10][11] H302: Harmful if swallowed.[5][6] H314: Causes severe skin burns and eye damage.[5][13] H315: Causes skin irritation.[6] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statements	P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P363, P405, P501[5][6][11]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[15] In case of insufficient ventilation, wear respiratory protection.
- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[16][15] Ensure eyewash stations and safety showers are readily accessible.[16][17]
- Storage: Store in a tightly closed container in a cool, dark, and dry place.[5][18] It is incompatible with strong acids, strong bases, and oxidizing agents.[18][17] The compound is also light-sensitive.[17]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

4-(Bromomethyl)-3-fluorobenzonitrile is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective utilization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow in the pharmaceutical and materials science sectors, the importance of intermediates like **4-(Bromomethyl)-3-fluorobenzonitrile** is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | Benchchem [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]

- 5. 105942-09-4|4-(Bromomethyl)-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. China Customized 105942-09-4 | 4-(bromomethyl)-3-fluorobenzonitrile 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 [sigmaaldrich.com]
- 14. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Bromomethyl)-3-fluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012288#physical-and-chemical-properties-of-4-bromomethyl-3-fluorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com